2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Overview
Description
“2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 254.71 .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Compounds synthesized with benzoimidazole structures, similar to 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride, have demonstrated effective antimicrobial activities against a variety of bacteria and fungi (Rajanarendar et al., 2008).
Neuroprotective Agent Research
- NMDA Receptor Antagonism : Research into benzimidazole-spaced phosphono-alpha-amino acid derivatives, which share structural features with the compound , revealed potent NMDA antagonistic activity. These findings indicate potential neuroprotective applications (Baudy et al., 2001).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Benzimidazole derivatives have been studied for their efficacy in preventing iron corrosion, particularly in hydrochloric acid environments. This indicates a potential application in materials science (Khaled, 2003).
Structural and Chemical Analysis
- X-Ray Structure Analysis : The crystal and molecular structures of compounds containing benzoimidazole have been determined using X-ray analysis. This technique is essential for understanding the properties and potential applications of such compounds (Poyraz et al., 2008).
Fluorescence Applications
- Fluorescence in Chemistry : Benzoimidazoles have been synthesized for applications in fluorescence, such as in the development of light-emitting devices. This suggests potential uses in optical technologies and materials science (Huang et al., 2004).
Future Directions
The future directions for research involving “2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride” are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but specific future directions would depend on the goals of the individual research project.
properties
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17;/h4-9H,1-3H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZAQLYJCKPVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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